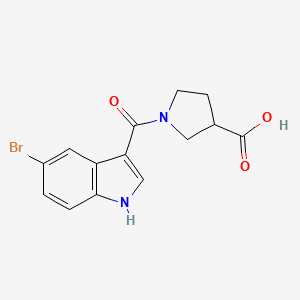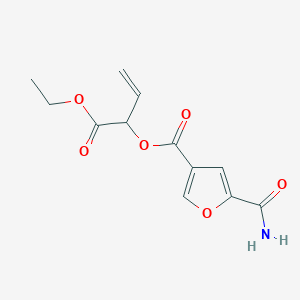![molecular formula C13H17N3O2 B7430054 N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, also known as CX-5461, is a small molecule compound that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I transcription and has been shown to have promising results in preclinical studies.
Mechanism of Action
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is a selective inhibitor of RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, this compound reduces the production of rRNA, which leads to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including induction of DNA damage, activation of the p53 pathway, and inhibition of cancer cell growth. It has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance and the potential for off-target effects. In addition, this compound may not be suitable for all types of cancer, and further research is needed to determine its optimal use.
Future Directions
There are several future directions for research on N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, including the development of combination therapies, the identification of biomarkers for patient selection, and the investigation of its potential use in other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in clinical settings.
Conclusion:
This compound is a promising anticancer agent that has shown efficacy in preclinical studies. Its selectivity for RNA polymerase I transcription and minimal toxicity in normal cells make it a desirable candidate for cancer therapy. However, further research is needed to determine its optimal use and to address potential limitations.
Synthesis Methods
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is synthesized through a multi-step process that involves the reaction of 4-(methylaminomethyl)phenylboronic acid with cyclopropylamine to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The synthesis method is well-established and has been reported in several scientific publications.
Scientific Research Applications
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects when used in combination with other anticancer agents. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway.
Properties
IUPAC Name |
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-8-9-2-4-10(5-3-9)15-12(17)13(18)16-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBGPMVUZTQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)

![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)

![ethyl 5-[[methyl-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amino]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B7430052.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
